3,5-Dibromo-4-(2-fluoroethoxy)aniline
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Overview
Description
3,5-Dibromo-4-(2-fluoroethoxy)aniline is an organic compound with the molecular formula C8H8Br2FNO and a molecular weight of 312.96 g/mol . It is characterized by the presence of bromine, fluorine, and aniline functional groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-(2-fluoroethoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-(2-fluoroethoxy)aniline using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure selective bromination at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalytic hydrogenation and Bamberger rearrangement has been reported to enhance the efficiency of the synthesis process . These methods reduce the number of reaction steps, minimize waste, and improve the overall yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-(2-fluoroethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include nitro or nitroso derivatives.
Reduction Reactions: Products include various amines and reduced derivatives.
Scientific Research Applications
3,5-Dibromo-4-(2-fluoroethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-(2-fluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and allows it to participate in various biochemical processes. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular functions and activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,5-Dibromo-4-(2-fluoroethoxy)aniline is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties and reactivity. Compared to its similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Properties
Molecular Formula |
C8H8Br2FNO |
---|---|
Molecular Weight |
312.96 g/mol |
IUPAC Name |
3,5-dibromo-4-(2-fluoroethoxy)aniline |
InChI |
InChI=1S/C8H8Br2FNO/c9-6-3-5(12)4-7(10)8(6)13-2-1-11/h3-4H,1-2,12H2 |
InChI Key |
ZBDRKGAAORUIDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCCF)Br)N |
Origin of Product |
United States |
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